molecular formula C17H17NO3 B1582787 Coumarin 334 CAS No. 55804-67-6

Coumarin 334

Cat. No.: B1582787
CAS No.: 55804-67-6
M. Wt: 283.32 g/mol
InChI Key: JBPCDMSEJVCNGV-UHFFFAOYSA-N
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Description

Coumarin 334 is a fluorescent dye belonging to the coumarin family, known for its unique photophysical properties. Coumarins are a class of organic compounds characterized by a benzene ring fused to an alpha-pyrone ring. This compound is widely used in various scientific fields due to its excellent fluorescence characteristics, making it a valuable tool in fluorescence spectroscopy and imaging.

Mechanism of Action

Target of Action

Coumarin 334, like other coumarin derivatives, is primarily targeted for its potential in treating various ailments, including cancer, metabolic, and degenerative disorders . It is also used as a laser dye due to its unique fluorescence properties .

Mode of Action

For instance, they can react with glutathione, a tripeptide composed of cysteine, glycine, and glutamic acid . This interaction could potentially lead to various biochemical reactions and changes in the body.

Biochemical Pathways

This compound, as part of the coumarin family, is involved in various biochemical pathways. The hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes . This process can lead to the formation of various oxidized metabolites, including epoxides, quinones, and reactive oxygen species .

Pharmacokinetics

It is known that coumarins, in general, can be metabolized in the liver by the cytochrome p450 enzyme system . This process can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus, its bioavailability.

Result of Action

The result of this compound’s action can vary depending on its target and mode of action. For instance, when used as a laser dye, this compound exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence properties of coumarins can be affected by factors such as pH and microenvironment polarity

Biochemical Analysis

Biochemical Properties

Coumarin 334, like other coumarins, plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are often characterized by the compound’s distinct fluorescence behavior upon excitation with ultraviolet (UV) light .

Cellular Effects

They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is largely based on its fluorescent properties. It exerts its effects at the molecular level through its interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is soluble in ethanol , suggesting it may be stable in certain environments.

Metabolic Pathways

This compound is involved in various metabolic pathways. Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . They interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its solubility in ethanol , it may interact with various transporters or binding proteins, affecting its localization or accumulation.

Subcellular Localization

It is known that coumarins can accumulate within the hepatocyte endoplasmic reticulum , suggesting that this compound may also localize to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Coumarin 334 can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods involve the condensation of phenolic compounds with beta-ketoesters or aldehydes in the presence of acidic or basic catalysts.

    Pechmann Condensation: This method involves the reaction of phenol with beta-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to form coumarin derivatives.

    Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base, such as piperidine or pyridine, to form coumarin derivatives.

    Perkin Reaction: This method involves the reaction of aromatic aldehydes with acetic anhydride in the presence of sodium acetate to form coumarin derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Pechmann condensation method due to its high yield and efficiency. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal conditions for the formation of this compound.

Chemical Reactions Analysis

Types of Reactions: Coumarin 334 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form coumarin-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: this compound can be reduced to form dihydrocoumarin derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions at the C-3 and C-4 positions with various nucleophiles, such as amines or thiols, to form substituted coumarin derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, acidic or basic conditions.

Major Products:

    Oxidation: Coumarin-3-carboxylic acid.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Substituted coumarin derivatives.

Scientific Research Applications

Coumarin 334 has a wide range of scientific research applications due to its unique fluorescence properties:

    Chemistry: Used as a fluorescent probe in various chemical reactions and processes, including the detection of metal ions and pH changes.

    Biology: Employed in fluorescence microscopy and imaging to study cellular processes and structures.

    Medicine: Utilized in the development of fluorescent dyes for diagnostic imaging and therapeutic applications.

    Industry: Applied in the production of fluorescent materials for use in sensors, displays, and other optical devices.

Comparison with Similar Compounds

Coumarin 334 is unique among coumarin derivatives due to its specific fluorescence properties, including its excitation and emission wavelengths. Similar compounds include:

    Coumarin 1: Known for its use in laser dyes and fluorescence spectroscopy.

    Coumarin 6: Used in the development of fluorescent probes and sensors.

    Coumarin 7: Employed in the study of enzyme activities and cellular processes.

Each of these compounds has distinct photophysical properties, making them suitable for different applications. This compound stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many fluorescence-based applications.

Properties

IUPAC Name

5-acetyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-10(19)14-9-12-8-11-4-2-6-18-7-3-5-13(15(11)18)16(12)21-17(14)20/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JBPCDMSEJVCNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9069053
Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro-
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Molecular Weight

283.32 g/mol
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Physical Description

Powder; [MSDSonline]
Record name Coumarin 334
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CAS No.

55804-67-6
Record name Coumarin 334
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Record name Coumarin 334
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro-
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro-
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Record name 10-acetyl-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Coumarin 334 exhibits fluorescence quenching when encapsulated within β-cyclodextrin (β-CD) cavities. [] This interaction suggests a change in the microenvironment of the dye molecule, potentially impacting its photophysical properties like fluorescence lifetime and quantum yield. Conversely, this compound shows enhanced fluorescence in the presence of C-hexylpyrogallol[4]arene (C-HPA), indicating strong inclusion complexation and potential applications in sensing. []

A: While specific molecular weight and spectroscopic data aren't explicitly mentioned in the provided abstracts, this compound (also known as C334) is a derivative of coumarin with a molecular formula of C19H17NO2. Its structure can be inferred from its name as a coumarin molecule with substitutions at the 3rd and 7th positions. Researchers frequently study its absorption, transmission, and fluorescence spectra to understand its optical properties. [, , , , , , , , , , , , ]

A: this compound demonstrates compatibility with various materials, including polymers like polyvinyl alcohol (PVA), poly(methyl methacrylate) (PMMA), and cellulose derivatives. [, , , ] These combinations have been explored for applications in thin films, optical detectors, and photonic crystals. [, , ] Its stability in different solvents, particularly ethanol and methanol, enables its use in solution-based studies and applications. [, , ]

ANone: The provided research doesn't focus on the catalytic properties of this compound. Its primary applications revolve around its photophysical properties, specifically fluorescence and energy transfer, rather than its catalytic activity.

A: Yes, ab initio molecular orbital methods were used to characterize Coumarin 343-Li+ ion pairs, providing insights into the interactions and their impact on the molecule's behavior in solution. [] While not directly applied to this compound in these papers, such computational techniques could be employed to further investigate its properties and interactions.

A: While specific SAR studies aren't detailed in the abstracts, research comparing this compound (C334) with Coumarin 343 (C334) highlights the impact of structural modifications on their interactions with solvents and ions. [] The presence of a -COOH group in C343 leads to hydrogen bonding with DMSO and impacts its rotational diffusion compared to C334, which has a -COCH3 group.

ANone: The research mainly focuses on the optical properties and applications of this compound. While its stability in various solvents is apparent, detailed studies on its long-term stability under different conditions or specific formulation strategies to enhance its stability, solubility, or bioavailability aren't elaborated upon.

ANone: While the provided research doesn't delve into the specific historical context and milestones of this compound research, its use as a laser dye suggests its relevance in the development of laser technology and its application in various fields like spectroscopy, microscopy, and material science.

A: Research on this compound spans across various disciplines, including chemistry, physics, material science, and engineering. [, , , , , , , , ] Its unique photophysical properties make it valuable for developing advanced materials, optical sensors, and understanding fundamental molecular interactions. Its use in studying biological systems, particularly in understanding lipid peroxidation and its role in apoptosis, highlights its potential in biomedical research as a tool rather than a therapeutic agent. [, , , ]

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